A Technical Guide to the Physicochemical Properties of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
A Technical Guide to the Physicochemical Properties of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate is a complex, substituted azetidine scaffold of interest in medicinal chemistry and drug discovery. The azetidine ring is a valued structural motif known to impart favorable physicochemical properties such as enhanced metabolic stability and improved solubility.[1] This guide addresses the notable absence of comprehensive experimental data for this specific molecule in publicly accessible literature. In lieu of reporting established values, this document provides a robust framework for its characterization. It combines theoretical predictions based on its constituent chemical moieties with detailed, field-proven experimental protocols for determining its essential physicochemical properties. This approach is designed to empower researchers to generate the necessary data for drug development pipelines, ensuring a thorough understanding of the molecule's behavior.
Molecular Structure Analysis and Predicted Properties
The structure of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate (PubChem CID: 57415897) integrates several key functional groups that dictate its overall physicochemical profile.[2] Understanding these components allows for logical prediction of its properties.
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Azetidine Core: A four-membered saturated nitrogen heterocycle. Its inherent ring strain influences reactivity and conformational preferences.[3]
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N-tert-butoxycarbonyl (Boc) Group: A common protecting group that significantly increases lipophilicity and removes the basic character of the azetidine nitrogen.
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Gem-diethyl Ester Groups at C3: Two ethyl ester groups attached to the same carbon atom create a sterically hindered center and contribute significantly to the molecule's polarity and potential for hydrolysis.
Based on this structure, we can predict a range of properties essential for assessing its drug-like potential. These predictions, derived from computational models and analysis of similar structures, provide a baseline for experimental validation.
Table 1: Predicted & Known Physicochemical Properties
| Property | Predicted/Known Value | Source / Method | Significance in Drug Development |
| Molecular Formula | C₁₄H₂₃NO₆ | - | Foundational for all calculations.[4] |
| Molecular Weight | 301.34 g/mol | PubChem | Influences diffusion, bioavailability (Rule of Five).[2][4] |
| CAS Number | 1011479-75-6 | Commercial Supplier | Unique chemical identifier.[4] |
| Calculated LogP | 1.4 | Cactvs 3.4.8.18 | Predicts lipophilicity and membrane permeability.[2] A value of 1.4 suggests moderate lipophilicity. |
| Rotatable Bonds | 7 | Cactvs 3.4.8.18 | Indicates molecular flexibility, which can impact receptor binding and metabolism.[2] |
| Hydrogen Bond Donors | 0 | - | Affects solubility and membrane transport. The absence of donors is notable. |
| Hydrogen Bond Acceptors | 6 (Oxygens) | - | Influences aqueous solubility and interactions with biological targets. |
| Predicted pKa | Not applicable | - | The N-Boc group renders the azetidine nitrogen non-basic. The ester groups are not readily ionizable under physiological conditions. |
| Predicted Solubility | Low to Moderate | Structure-based | The ester groups offer polarity, but the tert-butyl and ethyl groups increase hydrocarbon character, likely resulting in limited aqueous solubility. |
Synthesis and Structural Verification
While a specific synthesis for this exact tricarboxylate is not detailed in the literature, a plausible route can be inferred from established azetidine chemistry. The synthesis of 3,3-disubstituted azetidines often involves intramolecular cyclization or reactions with functionalized precursors.[1][5] A likely approach would involve the reaction of a suitable N-Boc protected azetidine precursor with diethyl malonate or a similar nucleophile.
General Synthetic Workflow
The synthesis of complex azetidine derivatives often begins with a commercially available precursor, followed by functionalization.[6] A key strategy involves building complexity on the strained four-membered ring.[3]
Caption: Experimental workflow for property determination.
Protocol for Solubility Determination
Aqueous solubility is a critical determinant of oral absorption and formulation feasibility. The shake-flask method is the gold standard for this measurement. [7] Method: Shake-Flask (Equilibrium Solubility)
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Preparation: Prepare a series of vials containing a phosphate buffer solution at a physiologically relevant pH of 7.4.
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Addition of Compound: Add an excess amount of the solid compound to each vial to ensure a saturated solution is formed.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the samples to pellet the excess solid.
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Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
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Result: The average concentration from multiple replicates is reported as the equilibrium solubility.
Protocol for Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. [8][9] Method: Shake-Flask
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Phase Preparation: Pre-saturate n-octanol with buffered water (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of the compound in the aqueous phase.
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Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.
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Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can aid this process.
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Quantification: Measure the concentration of the compound in both the aqueous and n-octanol phases using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
Protocol for Chemical Stability Assessment
Evaluating the stability of a compound under different conditions is crucial for predicting its shelf-life and behavior in biological systems.
Method: pH Stability
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Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
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Incubation: Dilute the stock solution into a series of aqueous buffers at different pH values (e.g., pH 2.0, pH 7.4, pH 9.0).
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Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer.
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Analysis: Quench any reaction (if necessary) and analyze the amount of the parent compound remaining using HPLC or LC-MS.
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Result: Plot the percentage of compound remaining versus time for each pH to determine its degradation kinetics and half-life. The ester groups are the most likely points of hydrolytic instability.
Conclusion and Future Directions
While direct experimental data for 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate is scarce, its physicochemical profile can be reliably predicted and systematically determined. The structural combination of a lipophilic N-Boc group and polar gem-diethyl esters suggests a molecule with balanced properties, making it an intriguing scaffold. The protocols outlined in this guide provide a comprehensive and validated pathway for researchers to generate the essential data needed to advance this compound, or structurally similar ones, through the drug discovery and development process. This systematic characterization is the cornerstone of translating a promising chemical structure into a viable therapeutic candidate.
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